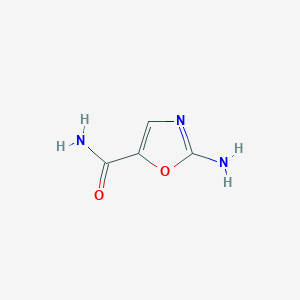

2-Aminooxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYTYJCJFHUVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 2 Aminooxazole 5 Carboxamide

Established Synthetic Routes to the 2-Aminooxazole-5-carboxamide Core

The construction of the this compound core is primarily achieved through a cyclocondensation reaction, with key precursors being readily accessible starting materials. The most direct route involves the formation of a precursor, ethyl 2-aminooxazole-5-carboxylate, which is subsequently converted to the target carboxamide.

Key Precursors and Reagents

The synthesis of the 2-aminooxazole ring with a C5-ester functionality typically starts from ethyl 2-chloro-3-oxopropanoate. This precursor contains the necessary carbon backbone and functional groups for the cyclization reaction. The other crucial reagent is urea (B33335), which serves as the source of the 2-amino group and the nitrogen and oxygen atoms of the oxazole (B20620) ring.

An analogous and well-documented synthesis for the corresponding 2-aminothiazole-5-carboxamide utilizes β-ethoxyacrylamides and thiourea (B124793). wikipedia.orgsemanticscholar.org By analogy, a similar pathway for the oxazole derivative would involve the reaction of a suitably substituted 3-alkoxyacrylamide with a brominating agent, followed by cyclization with urea.

Table 1: Key Precursors and Reagents for the Synthesis of the 2-Aminooxazole Core

| Precursor/Reagent | Role in Synthesis |

| Ethyl 2-chloro-3-oxopropanoate | Provides the C4, C5, and ester functional group of the oxazole ring. |

| Urea | Source of the 2-amino group and the N3 and O1 atoms of the oxazole ring. |

| Ethanol | Common solvent for the cyclocondensation reaction. |

| Sodium bicarbonate | Used to neutralize the reaction mixture after cyclization. |

Reaction Conditions and Optimizations

The synthesis of ethyl 2-aminooxazole-5-carboxylate is typically carried out by refluxing ethyl 2-chloro-3-oxopropanoate with urea in a solvent such as ethanol. researchgate.net The reaction proceeds via a cyclocondensation mechanism. After the reaction is complete, the solvent is removed, and the mixture is neutralized, often with a weak base like sodium bicarbonate solution, to quench any remaining acid and facilitate product isolation. researchgate.net

The resulting ethyl 2-aminooxazole-5-carboxylate can then be converted to this compound through standard amidation procedures. This typically involves reaction with ammonia (B1221849) or an appropriate amine. For the analogous thiazole (B1198619) compounds, the hydrolysis of the ester to a carboxylic acid, followed by amide coupling, is a common strategy. semanticscholar.org

Synthesis of this compound Derivatives

The this compound scaffold offers three primary sites for diversification: the oxazole ring, the carboxamide moiety, and the 2-amino group. Strategic modification at these positions allows for the generation of a wide array of derivatives.

Strategies for Substituent Introduction on the Oxazole Ring

The introduction of substituents onto the oxazole ring of a pre-formed this compound can be challenging. A common strategy involves the synthesis of the ring with the desired substituent already in place, for example, by using a substituted α-haloketone as a starting material.

However, for the functionalization of the existing core, halogenation provides a key entry point. The halogenation of oxazoles typically occurs at the 5-position, or at the 4-position if the 5-position is already substituted. scribd.com For 5-substituted 2-aminooxazoles, chlorination has been shown to yield the 4-chloro derivative. scribd.com This 4-halo-2-aminooxazole-5-carboxamide can then serve as a versatile intermediate for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids.

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions

| Component | Example Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/Water, Toluene |

| Temperature | 80-110 °C |

Modifications of the Carboxamide Moiety

The carboxamide group can be readily modified by first hydrolyzing the precursor, ethyl 2-aminooxazole-5-carboxylate, to 2-aminooxazole-5-carboxylic acid. This hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

The resulting 2-aminooxazole-5-carboxylic acid is a key intermediate that can be coupled with a diverse range of primary and secondary amines to generate a library of N-substituted 2-aminooxazole-5-carboxamides. Standard amide coupling reagents are employed for this transformation.

Table 3: Common Amide Coupling Reagents

| Coupling Reagent | Additive (if applicable) | Base (if applicable) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA | |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) |

Diversification at the 2-Amino Position

The 2-amino group of the this compound core is a versatile handle for introducing a variety of substituents through N-acylation, N-alkylation, and N-arylation reactions.

N-Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives. derpharmachemica.com This reaction is a common method for introducing a wide range of functional groups.

N-Alkylation: N-alkylation can be achieved by reacting the 2-aminooxazole with alkyl halides in the presence of a base. Microwave-assisted N-alkylation in dry media has been shown to be an efficient method for similar heterocyclic systems.

N-Arylation: The introduction of aryl or heteroaryl substituents at the 2-amino position can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful and widely used method for this transformation. nih.gov Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the N-arylation of azoles. wikipedia.orgnih.gov

Table 4: Methods for Diversification at the 2-Amino Position

| Reaction | Reagents | Catalyst/Conditions |

| N-Acylation | Acyl chloride or anhydride, Base | Typically at room temperature or with gentle heating |

| N-Alkylation | Alkyl halide, Base | Conventional heating or microwave irradiation |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Base | Palladium catalyst with a suitable phosphine (B1218219) ligand |

| N-Arylation (Ullmann) | Aryl halide, Base | Copper catalyst, often at elevated temperatures |

Advances in Parallel Synthesis and Library Generation for this compound Analogues

The development of efficient methods for synthesizing diverse libraries of chemical compounds is a cornerstone of modern medicinal chemistry and drug discovery. For the this compound scaffold, a key bioisostere of the well-studied 2-aminothiazole (B372263) core, advances in parallel synthesis and library generation are crucial for systematic structure-activity relationship (SAR) studies. While specific literature on the high-throughput synthesis of this compound libraries is limited, significant progress has been made in the parallel synthesis of the closely related 2-aminothiazole-5-carboxamide analogues. These methodologies provide a robust framework that can be adapted for the generation of this compound libraries.

The primary strategies revolve around solid-phase and solution-phase parallel synthesis, which allow for the rapid generation of numerous analogues by systematically varying substituents at key positions on the molecular scaffold.

Solid-Phase Synthesis Approach

A powerful strategy for library generation is solid-phase synthesis, which has been successfully employed for the bioisosteric 2-aminothiazole-5-carboxamide derivatives. This methodology can be directly translated to the oxazole series by substituting thiourea with urea in the cyclization step. A representative solid-phase synthesis scheme enables the creation of a diverse library of compounds. nih.gov

The process begins with the immobilization of a suitable building block onto a solid support, such as a resin. For instance, a 4-formyl-3-methoxy phenoxy resin can be used as the starting point. nih.gov The key steps in the synthesis of a library of analogues are as follows:

Reductive Amination: The synthesis initiates with the reductive amination of the resin, which serves to introduce the first point of diversity and prevents the formation of isomers in subsequent steps. nih.gov

Cyclization: The core heterocyclic ring is formed through a dehydrative cyclization. For the synthesis of 2-aminooxazole analogues, an α-bromoketone would be reacted with a resin-bound urea intermediate to form the 2-aminooxazole-5-carboxylate resin.

Amide Coupling: The second point of diversity is introduced by coupling the resin-bound carboxylate with a diverse panel of primary or secondary amines. This step is typically achieved using standard peptide coupling reagents and allows for the generation of a wide array of carboxamide derivatives. nih.gov

Cleavage: Finally, the desired this compound analogues are cleaved from the solid support, commonly using an acid cocktail such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov

This solid-phase approach is highly amenable to automation and parallel synthesis formats, enabling the production of large libraries of compounds for high-throughput screening.

Solution-Phase Parallel Synthesis

While solid-phase synthesis offers advantages in purification, solution-phase parallel synthesis provides a complementary approach that is often faster for library development. Methodologies developed for 2-aminothiazole-5-carboxamides can be adapted for their oxazole counterparts. nih.gov A systematic combinatorial approach in solution phase allows for the efficient synthesis of a series of derivatives. nih.gov

This strategy often involves a multi-step sequence where key intermediates are prepared and then diversified in the final steps using a parallel format. For example, a core this compound intermediate can be synthesized in bulk and then reacted with a library of diverse acylating or alkylating agents to modify the 2-amino group, generating a library of N-substituted analogues.

The table below outlines a representative set of building blocks that could be used in a parallel synthesis campaign to generate a library of this compound analogues, based on successful strategies for related heterocyclic scaffolds.

Table 1: Representative Building Blocks for Parallel Synthesis

| Building Block Type | Examples | Point of Diversity |

|---|---|---|

| α-Bromoketones | 2-Bromo-1-phenylethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(p-tolyl)ethanone | R1 (at C4-position) |

| Amines | Benzylamine, Piperidine, Morpholine, 4-Methylaniline | R2 (on Carboxamide) |

| Acylating Agents | Acetyl chloride, Benzoyl chloride, 2-(4-Methylpiperazin-1-yl)acetyl chloride | R3 (on 2-Amino group) |

By combining a set of 'n' α-bromoketones, 'm' amines, and 'p' acylating agents, a library of n x m x p distinct compounds can be theoretically generated, allowing for a comprehensive exploration of the chemical space around the this compound core. The purification of these libraries is often facilitated by techniques like solid-phase extraction (SPE).

The table below illustrates the structure of the resulting compounds from such a combinatorial approach.

Table 2: General Structure of Synthesized Analogues

| R1 (from α-Bromoketone) | R2 (from Amine) | R3 (from Acylating Agent) |

|---|

These parallel synthesis methodologies, proven effective for the 2-aminothiazole bioisostere, represent the current state-of-the-art approach for the rapid and efficient generation of this compound analogue libraries, which are essential for accelerating the discovery of new bioactive agents.

Structure Activity Relationship Sar Studies of 2 Aminooxazole 5 Carboxamide Derivatives

Impact of Substituent Variations on Potency and Selectivity

The primary substituent variation explored in the literature for this class of compounds is the bioisosteric replacement of the sulfur atom in the analogous 2-aminothiazole (B372263) (2-AMT) scaffold with an oxygen atom to form the 2-aminooxazole (2-AMO) core. This fundamental change has significant impacts on the physicochemical properties of the derivatives, which in turn influences their biological activity.

Isosteric Ring Replacement (Sulfur vs. Oxygen): The replacement of the thiazole (B1198619) ring with an oxazole (B20620) ring is a key strategy in medicinal chemistry. nih.gov For this specific scaffold, the 2-aminooxazole structure can offer advantages over the 2-aminothiazole, such as a potentially lower metabolism rate due to the absence of an oxidizable sulfur atom. acs.org

A major impact of this substitution is the significant improvement in aqueous solubility. Studies comparing pairs of 2-AMT and 2-AMO derivatives have demonstrated that the oxazole-containing compounds are markedly more soluble. For instance, in one study, the 2-aminooxazole derivative 15b was found to be 59 times more soluble than its direct thiazole counterpart, 15a . nih.gov This increased hydrophilicity and water solubility for oxazole derivatives compared to their thiazole isosteres is a consistent finding. nih.govresearchgate.net This improved solubility can be critical for the progression of a compound in the drug discovery pipeline, as it facilitates formulation and biological testing. nih.gov

Substitutions on the Core Scaffold: While direct and extensive SAR studies on the 2-aminooxazole-5-carboxamide core are limited, insights can be drawn from its close 2-aminothiazole analogue. In studies of 2-aminothiazoles as antitubercular agents, the central thiazole ring and a 2-pyridyl moiety at the C-4 position were found to be intolerant to modification. nih.gov However, the N-2 position of the amino group demonstrated high flexibility, and substitutions at this position with various benzoyl groups led to a more than 128-fold improvement in antitubercular activity, highlighting this as a key position for potency modulation. nih.gov

Structure-Activity Relationships for Antikinetoplastid and Antibacterial Efficacy

Antibacterial Efficacy: The bioisosteric replacement of 2-aminothiazole with 2-aminooxazole has been shown to maintain or enhance antibacterial, particularly antitubercular, activity. Research confirms that 2-aminooxazole derivatives exhibit a similar trend in activity against Mycobacterium tuberculosis (Mtb) as their 2-aminothiazole counterparts. acs.org

In one study, several N-oxazolyl- and N-thiazolylcarboxamides were tested, with the oxazole-containing compounds showing potent activity against Mtb, including multidrug-resistant strains. nih.gov The most active compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 3.13 µg/mL. nih.gov Crucially, if a 2-aminothiazole derivative showed activity, its 2-aminooxazole counterpart was also consistently active. nih.gov In some cases, the isosteric replacement led to a profound increase in antimycobacterial potency. nih.gov For example, the 5-Cl derivative 18b (a 2-aminooxazole) reached an MIC of 15.625 µg/mL, while its 2-aminothiazole precursor was inactive. nih.gov

| 2-Aminothiazole Cmpd. | MIC vs. Mtb H37Ra (µg/mL) | 2-Aminooxazole Cmpd. | MIC vs. Mtb H37Ra (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 6a | 125 | Compound 6b | 15.625 | nih.gov |

| Compound 18a | >1000 (inactive) | Compound 18b | 15.625 | nih.gov |

Antikinetoplastid Efficacy: Direct studies on the antikinetoplastid activity of this compound are scarce. However, research on the closely related 5-nitro-2-aminothiazole scaffold provides valuable SAR insights. In a series of these compounds tested against Trypanosoma cruzi, the causative agent of Chagas disease, a strong positive correlation was established between the compound's lipophilicity (measured as clogP) and its biological activity. nih.gov

For a subgroup of piperazine-amide derivatives, an excellent correlation (R² = 0.979) was found between increasing lipophilicity and antichagasic activity. nih.gov A similar trend was observed in a series of biphenylamide derivatives (R² = 0.977), where the most lipophilic compound exhibited the lowest IC₅₀ value against T. cruzi. nih.gov This suggests that for this general scaffold, higher lipophilicity favors antikinetoplastid efficacy, likely by enhancing cell permeation to reach the intracellular amastigote form of the parasite.

| Compound | clogP | IC₅₀ vs. T. cruzi (µM) | Reference |

|---|---|---|---|

| Compound 3 | 3.58 | 2.84 | nih.gov |

| Compound 4 | 3.93 | 2.02 | nih.gov |

| Compound 5 | 4.44 | 1.15 | nih.gov |

| Compound 6 | 4.90 | 0.68 | nih.gov |

| Compound 7 | 5.05 | 0.94 | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of 2-Aminooxazole-5-carboxamide and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Elucidation of Binding Interactions with TryS Active Site

There is no available research from the search results detailing molecular docking studies of this compound with the active site of Trypanothione Synthetase (TryS). TryS is a validated drug target in Trypanosoma, the parasite responsible for human African trypanosomiasis, but specific computational binding analyses involving this particular compound are not documented in the provided results.

Modeling Ligand-Ddl Enzyme Interactions

Similarly, specific studies modeling the interaction between this compound and the D-alanyl-D-alanine ligase (Ddl) enzyme are not present in the search findings. Ddl is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for antibiotics. While computational studies have been performed on other scaffolds targeting Ddl, such as benzoxazoles, data for this compound is absent ucl.ac.beresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

No specific QSAR models have been developed for this compound according to the search results. The literature contains QSAR studies for the sulfur isosteres, 2-aminothiazole (B372263) derivatives, but this information cannot be directly applied to the oxazole (B20620) compound excli.denih.gov.

Application of QSAR in Virtual Screening and Design of New Analogues

As no predictive QSAR models for this compound were found, there are consequently no documented applications of such models in virtual screening efforts or for the rational design of new analogues.

Dynamics and Conformational Analysis of Ligand-Target Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can provide insight into the conformational changes of a ligand-target complex over time, offering a more dynamic view of the binding interactions. No studies detailing molecular dynamics simulations or conformational analysis for complexes involving this compound were identified in the search results.

In Silico Assessment of Target Selectivity

Computational methods, collectively known as in silico techniques, are indispensable in modern drug discovery for predicting how a compound will interact with its intended biological target versus other proteins in the body. This predictive assessment of target selectivity is crucial for identifying potential off-target effects early in the development process, thereby minimizing downstream failures. For a molecule like this compound, these computational approaches can provide significant insights into its binding profile across a range of related and unrelated proteins.

While specific comprehensive selectivity studies focused solely on the this compound parent molecule are not extensively detailed in publicly available research, the methodologies are well-established. The principles of in silico selectivity assessment can be effectively illustrated by examining studies on structurally related compounds containing the oxazole or bioisosteric thiazole (B1198619) carboxamide scaffolds. These studies often employ molecular docking to predict the binding affinity and pose of a ligand within the active site of various proteins. nih.govresearchgate.net

Molecular docking simulations calculate a score that estimates the binding affinity between a ligand and a protein. By docking the same compound against a panel of different targets (e.g., various isoforms of an enzyme), researchers can generate a computational selectivity profile. A compound is predicted to be selective for a target if it shows a significantly better docking score (i.e., lower binding energy) for that target compared to others. researchgate.net

For instance, in studies of thiazole carboxamide derivatives designed as cyclooxygenase (COX) inhibitors, molecular docking was used to evaluate their binding within the active sites of both COX-1 and COX-2 isozymes. nih.govacs.org The goal was to identify compounds that preferentially bind to COX-2, which is associated with inflammation, while avoiding COX-1, which has important physiological functions. The computational results, including docking scores and analyses of key binding interactions, helped explain the observed in vitro selectivity. researchgate.net

A hypothetical in silico selectivity panel for a compound like this compound against a family of protein kinases could yield data similar to that shown in the table below. Such an analysis would involve docking the compound into the ATP-binding site of each kinase and comparing the resulting binding energy scores.

Table 1: Hypothetical In Silico Selectivity Profile from Molecular Docking This data is illustrative to demonstrate the concept of a computational selectivity assessment.

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions (Amino Acid Residues) |

| Kinase A (Primary Target) | -10.2 | H-bond with Met105 (hinge), Pi-cation with Lys55 |

| Kinase B | -8.5 | H-bond with Met105 (hinge) |

| Kinase C | -7.9 | Van der Waals contacts only |

| Kinase D | -8.8 | H-bond with Leu105 (hinge), Pi-cation with Arg55 |

| Kinase E | -6.4 | Steric clash with gatekeeper residue Thr80 |

In this illustrative table, the compound shows a markedly lower (more favorable) binding energy for "Kinase A," suggesting high selectivity. The analysis of interactions reveals that a specific hydrogen bond with a methionine residue in the hinge region and a pi-cation interaction with a key lysine are critical for high-affinity binding, features that may be absent or suboptimal in the other kinases. For "Kinase E," a steric clash with the gatekeeper residue results in a poor score, predicting non-binding. Such computational insights are vital for guiding the design of more selective analogs by modifying the compound's structure to enhance interactions with the primary target while disrupting interactions with off-targets.

Ultimately, these in silico assessments serve as a powerful filtering tool, enabling chemists to prioritize the synthesis of compounds with the most promising selectivity profiles for further experimental validation. nih.govnih.gov

Preclinical Research and Drug Development Potential

Validation of TryS as a Drug Target Using 2-Aminooxazole-5-carboxamide Derivatives

Trypanothione synthetase (TryS) is an essential enzyme in the unique thiol-redox metabolism of trypanosomatids, the protozoan parasites responsible for neglected tropical diseases such as Human African Trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). nih.gov The enzyme catalyzes the synthesis of trypanothione, a molecule crucial for the parasite's defense against oxidative stress and survival within the host. nih.govresearchgate.net Genetic and chemical studies have confirmed that the inhibition of TryS leads to parasite death, validating it as a promising drug target. researchgate.netresearchgate.net

The indispensability of TryS has been chemically validated with various inhibitors, suggesting their potential utility in combination therapies against Chagas disease. nih.gov While the 2-aminooxazole scaffold is being investigated for its potential against such diseases, the specific use of this compound derivatives to directly validate TryS as a drug target is not extensively documented in current literature. However, the pursuit of novel scaffolds like the 2-aminooxazole core against validated targets such as TryS remains a key strategy in the search for new treatments for trypanosomatid diseases.

Fragment-Based Drug Discovery Approaches Leading to this compound Hits for Ddl

D-alanine:D-alanine ligase (Ddl) is a critical bacterial enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.govsemanticscholar.org Its inhibition disrupts cell wall formation, leading to bacterial death. This mechanism has been clinically validated by the antibiotic D-cycloserine, which targets Ddl, confirming its value as an antibacterial drug target. nih.govsemanticscholar.org

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel inhibitors for challenging biological targets like Ddl. nih.gov This approach screens low molecular weight compounds ("fragments") for weak but efficient binding to the target enzyme. nih.govsemanticscholar.org Once identified, these fragments serve as starting points for optimization into more potent, drug-like lead compounds. nih.gov While FBDD has been successfully employed to identify new fragment hits for DdlB, and the closely related 2-aminothiazole (B372263) scaffold has been identified in various fragment screening campaigns, a specific FBDD campaign leading to this compound as a hit for Ddl has not been detailed in the available research. semanticscholar.orgnih.gov Nevertheless, the application of FBDD to discover novel scaffolds like this compound against Ddl represents a rational and promising avenue for developing new antibacterial agents.

Identification of this compound as a Novel Chemical Scaffold for Neglected Tropical Diseases

The 2-aminooxazole core has been identified as a novel and privileged scaffold in medicinal chemistry, particularly in the context of antitubercular drug discovery. nih.govresearchgate.net Tuberculosis is a major global health issue often studied alongside other neglected infectious diseases. The promise of this scaffold stems from its role as a bioisostere of the 2-aminothiazole ring, a common moiety in many bioactive compounds. acs.org By replacing the sulfur atom of the thiazole (B1198619) ring with oxygen, the 2-aminooxazole structure can retain biological activity while offering potential advantages. acs.org

Research comparing 2-aminooxazole derivatives with their 2-aminothiazole counterparts has highlighted these benefits. The 2-aminooxazoles may possess improved physicochemical properties, such as a decreased ClogP, which can lead to better solubility. acs.org Furthermore, the absence of the easily oxidizable sulfur atom could result in a more favorable metabolic profile and reduced metabolic inactivation. acs.org Studies have shown that antitubercular activity is maintained in 2-aminooxazole derivatives, with a trend similar to that of their 2-aminothiazole bioisosteres, confirming the potential of this scaffold. researchgate.net

Table 1: Comparative Properties of 2-Aminothiazole vs. 2-Aminooxazole Scaffolds

| Feature | 2-Aminothiazole Scaffold | 2-Aminooxazole Scaffold | Potential Advantage of Oxazole (B20620) |

|---|---|---|---|

| Core Heteroatom | Sulfur | Oxygen | Altered electronic and metabolic properties |

| Metabolic Stability | Sulfur atom is susceptible to oxidation | Lacks oxidizable sulfur, potentially lower metabolism rate acs.org | Increased metabolic stability |

| Solubility (ClogP) | Generally higher ClogP | Potentially decreased ClogP acs.org | Improved aqueous solubility |

| Bioactivity | Established scaffold in many bioactive molecules | Maintains similar biological activity to thiazole counterpart researchgate.net | Bioisosteric replacement with benefits |

| PAINS Potential | Some 2-aminothiazoles identified as PAINS (Pan-Assay Interference Compounds) acs.org | Evaluated as a worthwhile alternative structural motif acs.org | Reduced risk of non-specific activity |

Future Directions for Optimization and Translational Research

The promising initial findings for the 2-aminooxazole scaffold provide a clear path for future research and development. The primary focus lies in the systematic optimization of this chemical series to enhance its therapeutic potential.

Optimization:

Structure-Activity Relationship (SAR) Studies: A crucial next step is to synthesize a broad library of N-substituted 4-phenyl-2-aminooxazoles and related derivatives to establish a comprehensive SAR. researchgate.net This will help identify the key structural modifications that maximize potency against target pathogens while minimizing potential toxicity.

Physicochemical and Metabolic Profiling: Further optimization will aim to enhance the advantageous properties of the oxazole core. acs.org Efforts will be directed at improving solubility, permeability, and metabolic stability to ensure the resulting compounds have favorable drug-like properties suitable for in vivo administration.

Selectivity Profiling: As the scaffold is advanced, it will be essential to screen optimized compounds against a panel of mammalian cells and off-target proteins to ensure a high degree of selectivity and a low risk of toxicity.

Translational Research:

Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action is critical for further development. While the scaffold shows whole-cell activity, identifying the specific enzyme or pathway it inhibits will de-risk the program and allow for more targeted future optimization.

Pathway to Clinical Development: Successful validation in preclinical models would pave the way for Investigational New Drug (IND)-enabling studies. The development of novel chemical scaffolds is a key strategy to combat antimicrobial resistance, and a well-characterized 2-aminooxazole candidate could enter formal clinical development to address unmet medical needs in infectious diseases. nih.govresearchgate.net

Analytical Research Methodologies in Characterizing 2 Aminooxazole 5 Carboxamide Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The unambiguous determination of the chemical structure of 2-aminooxazole-5-carboxamide and its derivatives is fundamental to any medicinal chemistry campaign. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose, providing detailed information about the molecular framework and its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR are essential for elucidating the structure of these derivatives. In ¹H-NMR spectra of this compound derivatives, the signals for the carboxamide hydrogen are typically observed as a broad singlet in the range of 13.06 to 11.41 ppm. mdpi.com The hydrogens on the oxazole (B20620) ring appear as two doublets, one between 7.99–7.75 ppm and the other from 7.27–7.17 ppm, with a small coupling constant (J = 1.0 Hz). mdpi.com For comparison, the related 2-aminothiazole (B372263) isosteres show thiazole (B1198619) hydrogens as two doublets between 7.59 and 7.55 ppm and 7.39–7.29 ppm (J = 3.6 Hz). mdpi.com In some derivatives, the oxazole hydrogen may present as a singlet between 8.51–8.21 ppm when measured in deuterated DMSO. mdpi.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign proton and carbon signals unequivocally. scienceopen.comacs.org These experiments help to establish the connectivity between atoms within the molecule.

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS) is utilized to determine the precise molecular weight of the synthesized compounds, which in turn allows for the confirmation of their elemental composition. mdpi.comacs.org For 2-aminooxazole derivatives, the mass accuracy deviation in HR-MS identification typically does not exceed ±2.06 ppm. mdpi.com Electrospray ionization (ESI) is a common technique used for these analyses. scienceopen.com

Infrared (IR) Spectroscopy IR spectroscopy provides valuable information about the functional groups present in the molecule. For 2-aminooxazole derivatives, a strong carbonyl (C=O) stretching of the carboxamide group is typically observed at approximately 1700 cm⁻¹. mdpi.com This is slightly higher than the ~1675 cm⁻¹ observed for the 2-aminothiazole counterparts. mdpi.com Other characteristic stretches include C-H of (hetero)aromatics at ~3100 cm⁻¹, methyl groups at 2920 cm⁻¹, and phenyl C=C stretching between 1630 to 1400 cm⁻¹. mdpi.com

Table 1: Spectroscopic Data for a Representative 2-Aminooxazole Derivative

| Technique | Observed Signal/Value | Assignment |

|---|---|---|

| ¹H-NMR | 7.99–7.75 ppm (d, J = 1.0 Hz) | Oxazole ring hydrogen |

| ¹H-NMR | 7.27–7.17 ppm (d, J = 1.0 Hz) | Oxazole ring hydrogen |

| ¹H-NMR | 13.06–11.41 ppm (br s) | Carboxamide N-H |

| ¹³C-NMR | 161.0 ppm | C-NH₂ on oxazole ring |

| HR-MS | Mass accuracy deviation < ±2.06 ppm | Confirms elemental composition |

| IR | ~1700 cm⁻¹ | Carboxamide C=O stretch |

Biochemical Assays for Enzyme Activity and Inhibition

Biochemical assays are indispensable for determining the efficacy of this compound derivatives as enzyme inhibitors. These assays quantify the interaction between the compound and its target enzyme, providing crucial data on potency and mechanism of action.

High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify potential inhibitors of a specific biological target. pharmasalmanac.com For enzymes like Trypanothione Synthetase (TryS), a key enzyme in the parasite Trypanosoma, developing a robust HTS assay is a critical first step in drug discovery. nih.gov

The development of an HTS assay for TryS typically involves several stages. nuvisan.com First, the assay is designed and optimized, considering factors such as buffer conditions, enzyme and substrate concentrations, and incubation times. nuvisan.com The assay is then miniaturized to a 384- or 1536-well plate format to increase throughput and reduce reagent costs. nuvisan.comresearchgate.net The robustness of the assay is evaluated using statistical parameters like the Z' factor, with a value of 0.83 being indicative of a highly reliable assay. nih.gov

A common HTS method for enzymes like TryS measures the release of inorganic phosphate (B84403) during the ATP-dependent reaction. nih.gov The reaction is stopped, and a reagent such as BIOMOL GREEN™ is added, which develops a color in the presence of phosphate that can be measured spectrophotometrically at 620 nm. nih.gov A hit is typically defined as a compound that causes a significant percentage of enzyme inhibition (e.g., ≥60%) at a single test concentration. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. nih.govspringernature.com It is widely applied in drug discovery to determine the binding kinetics and affinity of small molecules to their protein targets. nih.gov

In a typical SPR experiment, the target enzyme (ligand) is immobilized on the surface of a sensor chip. nih.gov A solution containing the this compound derivative (analyte) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This signal is proportional to the mass of the bound analyte.

The data generated, known as a sensorgram, provides information on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. dergipark.org.tr This technique is valuable for confirming direct binding of a hit compound to its target and for characterizing the binding kinetics of a series of analogs. springernature.comnih.gov

Table 2: Key Parameters Obtained from SPR Analysis

| Parameter | Description | Significance |

|---|---|---|

| kₐ (on-rate) | The rate at which the analyte binds to the immobilized ligand. | Indicates how quickly the compound binds to its target. |

| kₑ (off-rate) | The rate at which the analyte-ligand complex dissociates. | Reflects the stability of the binding interaction. |

| Kₑ (Equilibrium Dissociation Constant) | The ratio of kₑ to kₐ (kₑ/kₐ). | A measure of the affinity of the interaction; a lower Kₑ indicates stronger binding. |

Colorimetric and fluorescent assays are widely used to measure enzyme activity and inhibition due to their high sensitivity and suitability for HTS. pharmasalmanac.commdpi.com

Colorimetric Assays These assays rely on a change in color to detect the product of an enzymatic reaction. A modified colorimetric assay for 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) transformylase, for example, is based on the oxidation of the tetrahydrofolate product to p-aminobenzoyl glutamate, which can then be detected by a colorimetric reaction. nih.govnih.govscispace.com The intensity of the color is proportional to the amount of product formed and can be used to determine the rate of the reaction and the extent of inhibition by a test compound.

Fluorescent Assays Fluorescence-based assays are generally more sensitive than colorimetric assays. mdpi.com They often use substrates that become fluorescent upon enzymatic cleavage. For instance, amide hydrolase activity can be measured using substrates that release a fluorescent aminopyridine upon hydrolysis. mdpi.com The increase in fluorescence intensity over time is a direct measure of enzyme activity. These assays can be used to determine the 50% inhibitory concentration (IC₅₀) of compounds, which is a key measure of their potency. acs.org

Cell-Based Assays for Antiparasitic and Antibacterial Activity Evaluation

While biochemical assays are crucial for understanding the interaction of a compound with its molecular target, cell-based assays are essential for evaluating its activity in a more biologically relevant context. These assays determine the ability of a compound to inhibit the growth of or kill pathogens such as parasites and bacteria.

Antiparasitic Assays For evaluating the antiparasitic activity of this compound derivatives against protozoan parasites like Giardia intestinalis, Trichomonas vaginalis, or Trypanosoma cruzi, cell-based assays are employed. acs.orgnih.gov Trophozoites of the parasites are cultured in a suitable medium and exposed to serial dilutions of the test compounds. nih.gov After an incubation period, cell viability is assessed using methods such as ATP-bioluminescence assays, which measure the ATP content of viable cells. nih.gov The results are used to determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits parasite growth by 50%. nih.gov

Antibacterial Assays The antibacterial activity of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC). mdpi.com This is the lowest concentration of the compound that prevents visible growth of a bacterium after overnight incubation. The microdilution broth method is a standard technique where bacteria are grown in microtiter plates containing serial dilutions of the test compounds. mdpi.com The MIC values are expressed in µM or µg/mL. mdpi.com Some 2-aminooxazole derivatives have shown activity against Mycobacterium tuberculosis, with MIC values as low as 15.625 µg/mL. mdpi.com

Table 3: Example of Antiparasitic and Antibacterial Activity Data

| Compound Type | Organism | Assay Type | Measured Parameter | Result |

|---|---|---|---|---|

| 2-Aminooxazole derivative | M. tuberculosis | Microdilution Broth | MIC | 15.625 µg/mL mdpi.com |

| Nitroimidazole carboxamide | G. lamblia | ATP-bioluminescence | EC₅₀ | 1.6 µM nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-aminooxazole-5-carboxamide derivatives?

- Methodological Answer : A widely used approach involves cyclization of 2-aminophenol derivatives with carboxylic acid intermediates. For example, ethyl 2-aminothiazole-5-carboxylate can serve as a core intermediate, with subsequent amidation or substitution reactions to introduce the carboxamide group. Catalyst-free aqueous ethanol-mediated synthesis has also been reported to improve sustainability and reduce purification complexity .

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (HRMS) further validates molecular ion peaks. These methods are standard for reference compounds in pharmacological studies .

Q. What in vitro assays are suitable for preliminary biological screening of this compound derivatives?

- Methodological Answer : Enzyme inhibition assays targeting folate-dependent enzymes (e.g., trypanothione synthetase) are effective. Competitive inhibition kinetics (Ki determination) and dose-response curves (IC₅₀) using spectrophotometric methods provide initial activity profiles. Cell viability assays (e.g., MTT) in parasite or cancer cell lines can further prioritize candidates .

Advanced Research Questions

Q. How can discrepancies in inhibitory activity data across enzyme isoforms be resolved?

- Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition mechanisms. Molecular docking simulations (using software like AutoDock Vina) identify isoform-specific binding interactions. For example, polyglutamate chain length in methotrexate derivatives alters binding affinity to 5-aminoimidazole-4-carboxamide ribotide transformylase, explaining variability in Ki values .

Q. What strategies optimize synthetic yields of this compound derivatives under catalyst-free conditions?

- Methodological Answer : Solvent selection (e.g., ethanol-water mixtures) and temperature control (reflux at 80–100°C) enhance cyclization efficiency. For example, aqueous ethanol minimizes side reactions in thiazole-carboxamide synthesis, achieving yields >75%. Microwave-assisted synthesis can further reduce reaction times while maintaining scalability .

Q. How do storage conditions impact the stability of this compound derivatives, and how can degradation products be analyzed?

- Methodological Answer : Long-term storage at -20°C under inert atmosphere (argon) prevents oxidation. Accelerated degradation studies (40°C, 75% humidity) coupled with LC-MS identify hydrolytic or oxidative byproducts. For instance, 2-aminothiazole derivatives degrade into sulfonic acid analogs, detectable via characteristic m/z shifts .

Q. What computational methods validate the electronic properties of this compound derivatives for structure-activity relationships (SAR)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These correlate with experimental UV-Vis spectra and redox behavior, aiding in designing derivatives with enhanced electron-withdrawing substituents for improved enzyme binding .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for this compound derivatives against the same enzyme target?

- Methodological Answer : Variations in assay conditions (e.g., buffer pH, cofactor concentrations) significantly impact IC₅₀. For example, adenosine deaminase activity is sensitive to adenosine concentrations >100 µM, invalidating earlier spectrophotometric assays at lower ranges. Standardizing protocols (e.g., continuous monitoring at 265 nm) reduces discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.